2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole
Overview
Description
2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole is a heterocyclic compound containing nitrogen, sulfur, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with benzoyl and difluoromethyl groups. One common method includes the use of aniline precursors, which undergo diazotization followed by a reaction with thiourea and benzoyl chloride under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under optimized conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA double-strand breaks and cell death . Additionally, the compound may interact with other cellular proteins and enzymes, modulating their activity and affecting various biological processes .
Comparison with Similar Compounds
- 2-Amino-4-benzoyl-5-difluoromethyl-1,3-thiazole
- 2-Amino-5-benzoyl-4-methyl-1,3-thiazole
- 2-Amino-5-benzoyl-4-chloromethyl-1,3-thiazole
Uniqueness: 2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for various applications .
Biological Activity
2-Amino-5-benzoyl-4-difluoromethyl-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, antitumor, and other pharmacological properties, alongside synthesis methods and relevant case studies.
Chemical Structure and Properties
This compound possesses a thiazole ring with an amino group and a difluoromethyl substituent. The presence of the benzoyl moiety enhances its lipophilicity and may influence its interaction with biological targets. The unique structure contributes to its potential as a therapeutic agent.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains:
Microorganism | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 200 | |
Escherichia coli | 200 | |
Aspergillus fumigatus | 6.25 - 12.5 | |
Penicillium marneffei | 6.25 - 12.5 |
The compound's minimum inhibitory concentration (MIC) values suggest that it is comparable to established antibiotics like amoxicillin, indicating its potential for therapeutic use in bacterial infections.
2. Antitumor Activity
The compound has shown promise in various antitumor assays. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating significant activity against multiple myeloma and lymphoma cells:
These findings highlight the potential of this compound as a candidate for further development in cancer therapy.
3. Anti-inflammatory and Analgesic Properties
The compound also exhibits anti-inflammatory effects, which can be attributed to its ability to modulate enzyme activities involved in inflammatory pathways. This property adds to its therapeutic profile by potentially offering relief from pain and inflammation associated with various conditions.
The exact mechanism of action for this compound is still under investigation; however, it is believed to interact with specific molecular targets within cells, inhibiting critical enzymatic pathways or disrupting cellular processes essential for pathogen survival or cancer cell proliferation.
Synthesis Methods
Various synthetic routes have been developed for producing this compound:
- Conventional Synthesis : Employing standard organic reactions involving thiazole derivatives.
- Green Chemistry Approaches : Utilizing catalysts such as ZnO nanoparticles to enhance yield while minimizing environmental impact.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives similar to this compound:
- A study demonstrated that derivatives with amino or quinolinyl substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
- Another investigation reported the synthesis of thiazole compounds that showed promising results against trypanosomal infections with IC50 values significantly lower than traditional treatments .
Properties
IUPAC Name |
[2-amino-4-(difluoromethyl)-1,3-thiazol-5-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c12-10(13)7-9(17-11(14)15-7)8(16)6-4-2-1-3-5-6/h1-5,10H,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQOFSLVVSIAAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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